molecular formula C22H33NO11 B8025184 t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate

t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate

Cat. No.: B8025184
M. Wt: 487.5 g/mol
InChI Key: MFDKEYFIJHZKTQ-UHFFFAOYSA-N
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Description

t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate: is a polyethylene glycol (PEG) linker with a nitrophenyl group linked to a carbonate, four PEG units, and a t-butyl group. This compound is known for its ability to enhance the solubility of molecules in aqueous media and its reactivity towards amino-bearing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate typically involves the reaction of t-butyloxycarbonyl (Boc)-protected PEG with para-nitrophenyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate linkage .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: : t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate primarily undergoes substitution reactions. The nitrophenyl group is reactive towards nucleophiles, particularly amino groups, leading to the formation of stable urethane linkages .

Common Reagents and Conditions: : Common reagents used in these reactions include amines and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under mild conditions .

Major Products: : The major products formed from these reactions are PEGylated compounds with enhanced solubility and stability. These products are often used in various applications, including drug delivery and bioconjugation .

Scientific Research Applications

Chemistry: : In chemistry, t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate is used as a linker for the synthesis of PEGylated compounds. These compounds are valuable for their enhanced solubility and stability in aqueous media .

Biology: : In biological research, this compound is used for the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability. This modification is crucial for various applications, including drug delivery and diagnostic assays .

Medicine: : In medicine, this compound is used in the development of PEGylated drugs. These drugs have improved pharmacokinetic properties, such as increased half-life and reduced immunogenicity .

Industry: : In the industrial sector, this compound is used in the production of PEGylated materials for various applications, including coatings, adhesives, and lubricants .

Mechanism of Action

The mechanism of action of t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate involves the formation of stable urethane linkages through the reaction of its nitrophenyl group with amino groups. This reaction enhances the solubility and stability of the resulting PEGylated compounds. The PEG units in the compound also contribute to its solubility-enhancing properties .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other PEG linkers with different functional groups, such as methoxy-PEG-amine and succinimidyl-PEG. These compounds also enhance the solubility and stability of biomolecules but differ in their reactivity and applications .

Uniqueness: : t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate is unique due to its specific combination of a nitrophenyl group, four PEG units, and a t-butyl group. This combination provides a balance of reactivity and solubility enhancement, making it particularly useful for applications requiring stable and soluble PEGylated compounds .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO11/c1-22(2,3)34-20(24)8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-21(25)33-19-6-4-18(5-7-19)23(26)27/h4-7H,8-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDKEYFIJHZKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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